1-(cyclohex-3-en-1-ylmethyl)-4-ethylpiperazine
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Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-en-1-ylmethyl)-4-ethylpiperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Cyclohex-3-en-1-ylmethyl ketone or cyclohex-3-en-1-ylmethyl carboxylic acid.
Reduction: 1-(Cyclohexylmethyl)-4-ethylpiperazine.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethyl cyclohex-3-enecarboxylate: Similar in structure but with different functional groups.
Cyclohex-3-en-1-ylmethanol: Shares the cyclohexenylmethyl group but lacks the piperazine ring.
Cyclohex-3-en-1-ylmethylamine: Contains the cyclohexenylmethyl group but with an amine instead of a piperazine ring.
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-ethylpiperazine is unique due to the combination of the cyclohexenylmethyl group and the piperazine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-2-14-8-10-15(11-9-14)12-13-6-4-3-5-7-13/h3-4,13H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBRHDXZUFIDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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